Diol Functionality and Molecular Weight Differentiation vs. Mono-ol Analog (CAS 93894-53-2)
The target compound (CAS 93894-54-3) is a fluorinated diol with two reactive hydroxyl groups, enabling its use as a monomer in step-growth polymerizations. Its closest analog, 1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide (CAS 93894-53-2), is a mono-ol, which acts as a chain stopper in similar reactions . The diol has a molecular weight of 369.23 g/mol and molecular formula C8H11F8NO4S, while the mono-ol is 339.20 g/mol with formula C7H9F8NO3S . This difference in functionality fundamentally dictates the polymer architecture achievable: networks or linear chains for the diol, versus side-chain grafts or end-caps for the mono-ol.
| Evidence Dimension | Reactive Functionality (Hydroxyl groups per molecule) |
|---|---|
| Target Compound Data | Diol (2 reactive hydroxyl groups); Molecular Weight: 369.23 g/mol |
| Comparator Or Baseline | N-methyl-N-hydroxyethyl analog (CAS 93894-53-2) is a Mono-ol (1 reactive hydroxyl group); Molecular Weight: 339.20 g/mol |
| Quantified Difference | Target compound possesses exactly 2 reactive hydroxyl groups, enabling crosslinking or chain extension, whereas the comparator possesses 1. Molecular weight difference is 30.03 g/mol. |
| Conditions | Structural analysis based on molecular formulas (C8H11F8NO4S vs. C7H9F8NO3S) and SMILES notation . |
Why This Matters
For procurement, the diol functionality determines if the material can serve as a crosslinker or chain extender in urethane or ester synthesis, making functional group count the primary selection criterion over other structural similarities.
